![molecular formula C25H32N2O B3973450 N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide
Overview
Description
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on brain function.
Mechanism of Action
As mentioned, N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is a selective inhibitor of GABA-AT. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain. This can have a variety of effects, including increased inhibition of neuronal activity and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to enhance cognitive function in both animal models and humans.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide is its selectivity for GABA-AT, which reduces the likelihood of off-target effects. However, its potency can also make it difficult to work with in lab experiments, as it may require lower concentrations than other compounds. Additionally, the fact that it is a small molecule inhibitor can limit its use in certain experimental models.
Future Directions
There are a number of potential future directions for research on N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid use disorder. It may also have potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential.
Scientific Research Applications
N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has also been shown to have potential as a cognitive enhancer.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(2,2-diphenylethyl)piperidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(26-23-14-15-23)16-13-20-8-7-17-27(18-20)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYZWYYKXQVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)CCC(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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